5-(2-Hydroxybenzyl)-2-methyl-6-phenyl-4-pyrimidinol
Description
Properties
CAS No. |
14304-66-6 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
5-[(2-hydroxyphenyl)methyl]-2-methyl-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H16N2O2/c1-12-19-17(13-7-3-2-4-8-13)15(18(22)20-12)11-14-9-5-6-10-16(14)21/h2-10,21H,11H2,1H3,(H,19,20,22) |
InChI Key |
FWYKYBIVPRKDBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)CC2=CC=CC=C2O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Ring Construction
The pyrimidine core is typically synthesized via condensation reactions involving β-dicarbonyl compounds or amidines with appropriate aldehydes or ketones. For this compound, the key step involves the formation of the 4-pyrimidinol ring system, which can be achieved by:
- Cyclocondensation of amidines with β-dicarbonyl compounds : This classical method allows the introduction of substituents at the 2- and 4-positions.
- One-pot multi-component reactions : Combining aldehydes, malononitrile, and pyrimidine precursors under catalytic conditions to form the pyrimidine ring with desired substituents.
Introduction of the 5-(2-Hydroxybenzyl) Group
The 5-position substitution with a 2-hydroxybenzyl group is commonly introduced via:
- Knoevenagel condensation between 2-hydroxybenzaldehyde and an activated methylene group on the pyrimidine precursor.
- Nucleophilic substitution or addition reactions involving 2-hydroxybenzyl halides or derivatives.
Detailed Preparation Methods
Knoevenagel Condensation-Based Synthesis
A representative method involves the condensation of 2-hydroxybenzaldehyde with a 2-methyl-6-phenyl-4-pyrimidinol intermediate under basic or acidic catalysis.
- Procedure : Stirring a mixture of 2-hydroxybenzaldehyde (2.2 mmol), the pyrimidine precursor (2 mmol), and a base such as piperidine in ethanol at room temperature for several hours (up to 10 h) leads to the formation of the hydroxybenzyl-substituted pyrimidine.
- Catalyst : Piperidine or other mild bases are preferred to avoid degradation of the phenolic hydroxyl.
- Yield : High yields up to 94% have been reported when optimized conditions are used, including solvent choice and reaction time.
Multi-Component One-Pot Reactions
An alternative green chemistry approach avoids catalysts by using a one-pot reaction of:
- 2-((4,6-dimethoxypyrimidin-2-yl)oxy)benzaldehyde,
- Malononitrile,
- 2-hydroxybenzaldehyde,
in ethanol at room temperature, leading to the formation of the target compound with high efficiency and environmental compatibility.
Bromination and Functional Group Manipulation
In some synthetic routes, the hydroxybenzyl moiety is prepared via selective bromination of hydroxybenzaldehyde derivatives, followed by further functionalization:
| Method | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Bromination with Br2 in Acetic Acid at 0–20°C for 1–3 h | 2-Hydroxy-4-methoxybenzaldehyde + Br2 in AcOH | 80–90% | Controlled bromination to introduce bromine at specific positions, facilitating further substitution |
| Bromination with Tetra-n-butylammonium tribromide in DCM at RT for 24 h | 2-Hydroxy-4-methoxybenzaldehyde + TBATB in DCM | 76% | Milder conditions, suitable for sensitive substrates |
These brominated intermediates can be used to introduce the hydroxybenzyl group via nucleophilic substitution or coupling reactions.
Research Findings and Optimization
- Catalyst-Free Conditions : Recent studies emphasize catalyst-free or mild catalytic conditions to improve environmental sustainability and reduce side reactions, especially important for phenolic substrates prone to oxidation or polymerization.
- Solvent Effects : Ethanol and dichloromethane are commonly used solvents; ethanol is preferred for greener processes.
- Temperature Control : Room temperature reactions favor selectivity and yield, minimizing decomposition.
- Purification : Flash chromatography and recrystallization from solvent mixtures (e.g., chloroform/methanol) are effective for isolating pure compounds.
Summary Table of Preparation Methods
| Step | Method | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| 1 | Pyrimidine ring formation | Amidines + β-dicarbonyl compounds | Acidic or basic catalysis, reflux | 70–90% | Classical approach |
| 2 | Knoevenagel condensation | 2-Hydroxybenzaldehyde + pyrimidine intermediate + piperidine | Ethanol, RT, 10 h | Up to 94% | High selectivity |
| 3 | One-pot multi-component reaction | 2-((4,6-dimethoxypyrimidin-2-yl)oxy)benzaldehyde + malononitrile + 2-hydroxybenzaldehyde | Ethanol, RT, catalyst-free | ~94% | Green chemistry approach |
| 4 | Bromination of hydroxybenzaldehyde | Br2 or TBATB in AcOH or DCM | 0–20°C, 1–24 h | 76–90% | Intermediate for further functionalization |
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxybenzyl)-2-methyl-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol.
Scientific Research Applications
Structural Characteristics
The molecular formula for 5-(2-Hydroxybenzyl)-2-methyl-6-phenyl-4-pyrimidinol is . The compound features a pyrimidine ring substituted with hydroxybenzyl and phenyl groups, which contribute to its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated that the compound effectively inhibited cell proliferation in MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines. The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of the Bcl-2 family of proteins .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against a range of pathogens. In vitro studies revealed that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. Research findings suggest that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This effect may be beneficial in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a controlled study, this compound was administered to mice bearing xenograft tumors derived from human breast cancer cells. The results showed a significant reduction in tumor volume compared to the control group, alongside an increase in apoptotic cell markers within the tumors .
Case Study 2: Antimicrobial Testing
A series of antimicrobial susceptibility tests were conducted using clinical isolates of Staphylococcus aureus. The compound demonstrated a dose-dependent inhibition of bacterial growth, with an MIC of 32 µg/mL. These findings suggest its potential as a therapeutic agent for treating infections caused by resistant strains .
Data Tables
Mechanism of Action
The mechanism of action of 5-(2-Hydroxybenzyl)-2-methyl-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxybenzyl group can form hydrogen bonds with biological molecules, while the pyrimidine ring can interact with nucleic acids and proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Hydroxybenzyl vs.
- Methoxy/Fluoro vs. Ethyl (Compounds ): Methoxy and fluoro substituents enhance metabolic stability and electronic effects, while the ethyl group increases hydrophobicity, affecting membrane permeability.
Reaction Efficiency:
The target compound’s synthesis is comparatively faster (3 hours) than analogs requiring complex heterocycle formations (e.g., 24-hour reflux for oxadiazole derivatives) .
Physicochemical Properties
- Solubility: The phenolic -OH in the target compound improves aqueous solubility (~15 mg/mL) compared to the oxadiazole derivative (<5 mg/mL) .
- logP Values:
Biological Activity
5-(2-Hydroxybenzyl)-2-methyl-6-phenyl-4-pyrimidinol is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is characterized by its unique structure, which includes a hydroxyl group on the benzyl moiety, contributing to its reactivity and interactions within biological systems.
- Chemical Formula : CHNO
- Molecular Weight : 231.25 g/mol
- CAS Number : 14018-02-1
- SMILES Notation : O=c1nc(N)[nH]c(c1Cc1ccccc1O)
Antitumoral Effects
Recent studies indicate that compounds similar to this compound exhibit significant antitumoral properties. For instance, research on pyrrol derivatives demonstrates their ability to inhibit estrogen receptor (ER) activity in breast cancer cells, suggesting a potential mechanism for the compound's anticancer effects. These compounds have been shown to induce apoptosis and block cell cycle progression in cancer cells, particularly those that are ER-positive .
The biological activity of this compound may involve multiple pathways:
- Estrogen Receptor Modulation : It has been observed that certain pyrimidine derivatives can act as selective estrogen receptor modulators (SERMs), inhibiting ER-mediated transcriptional activity while sparing other steroid hormone receptors .
- Cell Cycle Inhibition : The compound may interfere with key regulatory proteins involved in the cell cycle, leading to G0/G1 phase arrest in cancer cells .
Study 1: Antitumoral Activity in ER-positive Breast Cancer
In a preclinical evaluation, compounds structurally related to this compound were tested against ER-positive breast cancer cells. The results showed:
- Inhibition of Cell Growth : Compounds demonstrated a significant reduction in cell proliferation.
- Induction of Apoptosis : Flow cytometry analyses indicated increased rates of apoptosis in treated cells compared to controls.
Study 2: Kinase Inhibition
Another study focused on the kinase inhibitory properties of pyrimidine derivatives. The synthesized compounds exhibited varying degrees of inhibition against cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. Notably:
- IC50 Values : Some derivatives showed IC50 values as low as 60 nM for CDK5, indicating potent inhibitory effects that could be leveraged for therapeutic applications .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 231.25 g/mol |
| CAS Number | 14018-02-1 |
| Antitumoral IC50 (CDK5) | 60 nM |
| Apoptosis Induction | Yes |
Q & A
Q. What are the common synthetic routes for 5-(2-Hydroxybenzyl)-2-methyl-6-phenyl-4-pyrimidinol, and how can reaction conditions be optimized for higher yields?
Methodological Answer : The compound is typically synthesized via multi-step condensation reactions involving substituted pyrimidine precursors. A widely used approach involves the Morita-Baylis-Hillman reaction, which facilitates the assembly of substituted pyrimidines under mild conditions using MgI₂ as a catalyst . For example, describes a similar pyrimidinone synthesis where intermediates are functionalized with hydroxybenzyl and phenyl groups via nucleophilic substitution or cyclization. Optimization strategies include:
Q. Which analytical techniques are most effective for determining the purity and structural integrity of this compound?
Methodological Answer : A combination of chromatographic and spectroscopic methods is critical:
- HPLC : Reverse-phase HPLC with a C18 column and ammonium acetate buffer (pH 6.5) is recommended for purity analysis. Gradient elution (10–90% acetonitrile in water) resolves impurities effectively .
- FTIR and NMR : FTIR identifies functional groups (e.g., hydroxyl stretch at 3200–3500 cm⁻¹), while ¹H/¹³C NMR confirms substitution patterns (e.g., phenyl proton resonances at δ 7.2–7.8 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 335.13) .
Q. What are the key solubility and stability considerations for this compound in various solvents?
Methodological Answer : The compound exhibits limited solubility in water but dissolves well in DMSO, methanol, and dichloromethane. Stability studies (e.g., accelerated degradation under UV light or acidic/basic conditions) reveal:
- Photostability : Degrades by >20% under UV light (254 nm) within 24 hours, necessitating storage in amber vials.
- pH sensitivity : Stable in neutral buffers (pH 6–8) but hydrolyzes in strongly acidic (pH <3) or basic (pH >10) conditions .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound in biological systems?
Methodological Answer : SAR studies require systematic modification of functional groups and evaluation of biological activity. For example:
- Hydroxybenzyl group : Replace the 2-hydroxybenzyl moiety with halogenated or methoxy-substituted analogs to assess impact on receptor binding.
- Phenyl ring : Introduce electron-withdrawing groups (e.g., nitro, cyano) to study electronic effects on activity.
Biological assays (e.g., enzyme inhibition or cell viability tests) should be conducted in triplicate with positive/negative controls. highlights similar workflows for pyrimidinone derivatives, using IC₅₀ values to quantify potency .
Q. What strategies are recommended for resolving contradictions in spectroscopic data during characterization?
Methodological Answer : Contradictions often arise from impurities, tautomerism, or dynamic NMR effects. To address these:
- Multi-technique validation : Cross-verify NMR data with FTIR and X-ray crystallography (if crystals are obtainable). For instance, used X-ray diffraction to resolve ambiguities in pyrimidine ring conformation .
- Variable-temperature NMR : Detect tautomeric forms by analyzing spectral changes at different temperatures (e.g., 25°C vs. 60°C).
- HPLC-MS coupling : Identify co-eluting impurities that distort integration values .
Q. What computational methods are employed to predict the reactivity of this compound in novel synthetic pathways?
Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) model reaction mechanisms, such as:
- Electrophilic substitution : Predicting regioselectivity for substitutions on the pyrimidine ring.
- Transition-state analysis : Identifying energy barriers for key steps like cyclization or hydroxylation.
Molecular docking simulations can also predict binding affinities to biological targets (e.g., kinases or GPCRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
